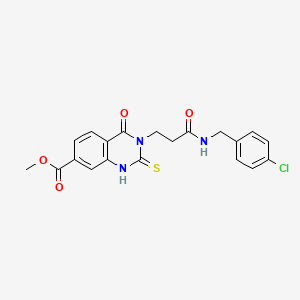

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Descripción

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a fused bicyclic core with multiple functional groups. The structure includes a thioxo group at position 2, a ketone at position 4, and a methyl carboxylate substituent at position 5. The 4-chlorobenzylamino moiety attached via a propionamide linker introduces both lipophilic and hydrogen-bonding capabilities. This compound is likely synthesized through multi-step reactions involving cyclocondensation of thiourea derivatives and subsequent functionalization, as inferred from analogous synthetic pathways for thioxo-containing heterocycles .

Propiedades

IUPAC Name |

methyl 3-[3-[(4-chlorophenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4S/c1-28-19(27)13-4-7-15-16(10-13)23-20(29)24(18(15)26)9-8-17(25)22-11-12-2-5-14(21)6-3-12/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLAGTWKOMPEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC(=O)NCC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Thioxo Group: The thioxo group is introduced via a thiolation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.

Attachment of the Chlorobenzylamine Moiety: This step involves the nucleophilic substitution reaction where the chlorobenzylamine is attached to the quinazoline core.

Esterification: The final step is the esterification of the carboxylate group using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorobenzylamine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like amines, thiols, or alkoxides, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its structure suggests possible antimicrobial and anticancer properties. Preliminary studies indicate that derivatives of this compound may exhibit significant biological activity against various pathogens and cancer cell lines.

- Antimicrobial Activity : Research has shown that similar quinazoline derivatives can inhibit bacterial growth. For instance, compounds with structural similarities have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Anticancer Properties : The compound's ability to interact with specific molecular targets may lead to the development of novel anticancer agents. Studies on related compounds have indicated that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of critical signaling pathways .

Organic Synthesis

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions:

- Multi-step Synthesis : The synthesis typically involves several steps including cyclization to form the quinazoline core, thiolation to introduce the thioxo group, and nucleophilic substitution for attaching the chlorobenzylamine moiety .

- Reactivity : The presence of functional groups such as carboxylates and thioxo groups enhances its reactivity in further synthetic applications.

Material Science

Researchers are exploring the potential of this compound in developing new materials with unique properties. Its structural features may lend themselves to applications in:

- Polymer Chemistry : The compound could be incorporated into polymer matrices to impart specific functionalities or improve material properties.

- Nanotechnology : Investigations into its use as a precursor for nanomaterials are ongoing, particularly in creating materials for electronic or photonic applications.

Antimicrobial Studies

A study investigating similar quinazoline derivatives demonstrated significant antimicrobial activity against a range of bacterial strains. Compounds were screened for their Minimum Inhibitory Concentration (MIC), revealing promising candidates for further development as antibacterial agents .

Anticancer Research

Research involving derivatives of this compound has shown effectiveness in inducing apoptosis in various cancer cell lines. One study highlighted the ability of a structurally related compound to inhibit tumor growth in vivo, suggesting a pathway for therapeutic development .

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Core Heterocyclic Modifications

- 4-Oxo-2-thioxothiazolidine Derivatives (e.g., compounds 1–3 from ): These lack the fused quinazoline ring but share the 4-oxo-2-thioxo motif.

- 7-Hydroxy-4-methylcoumarin Derivatives (e.g., 5a–h in ): These retain aromaticity but replace the thioxo group with oxygen, diminishing sulfur-mediated interactions (e.g., metal coordination or enhanced lipophilicity).

Substituent Variations

- 4-Chlorobenzyl vs.

- Methyl Carboxylate vs. Free Carboxylic Acid: The ester group improves membrane permeability compared to ionized carboxylic acids, as noted in studies of prodrug design .

Physicochemical Properties

Lumping Strategy Considerations

Per , this compound could be grouped with other thioxo-quinazoline derivatives under a "lumped" surrogate category due to shared reactivity (e.g., nucleophilic attack at the thioxo site) and similar degradation pathways. However, the 4-chlorobenzyl group introduces distinct stability and metabolic profiles compared to non-halogenated analogues.

Research Implications

While direct data on the target compound is sparse, extrapolation from structural analogues suggests:

- Druglikeness : High lipophilicity may limit aqueous solubility but enhance blood-brain barrier penetration.

- Target Engagement: The thioxo group could inhibit cysteine proteases or kinases via covalent or non-covalent interactions.

Further studies should prioritize crystallographic validation (using SHELX or ORTEP ) and comparative bioactivity assays against related compounds.

Actividad Biológica

Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Properties

- Molecular Weight : 403.89 g/mol

- Solubility : Soluble in DMSO and ethanol.

- Stability : Stable under ambient conditions but sensitive to light.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of 4-chlorobenzylamine with various carbonyl compounds under controlled conditions. A common method involves the use of microwave-assisted synthesis or solvent-free conditions to enhance yield and reduce reaction time .

Antimicrobial Activity

Recent studies have reported that the compound exhibits significant antimicrobial properties against a range of bacteria and fungi. For instance:

- Antibacterial Activity : The Minimum Inhibitory Concentration (MIC) values against various Gram-positive and Gram-negative bacteria were found to be in the range of 0.05–0.5 mg/mL. Notably, the compound was more effective than traditional antibiotics like ampicillin in certain strains .

| Bacteria | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.1 |

| Pseudomonas aeruginosa | 0.25 |

Antitumor Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on various cancer cell lines, including:

- HepG2 (liver cancer) : IC50 = 10 µM

- MCF-7 (breast cancer) : IC50 = 15 µM

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The proposed mechanism of action includes:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair; inhibition leads to increased DNA damage and cell death.

- Induction of Oxidative Stress : The compound may induce reactive oxygen species (ROS), leading to cellular apoptosis.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

- Animal Model Study : In a murine model of breast cancer, administration of the compound at a dose of 20 mg/kg resulted in a significant reduction in tumor size compared to control groups.

- Toxicity Assessment : A toxicity study indicated that at doses up to 50 mg/kg, there were no significant adverse effects observed on liver and kidney functions .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 3-(3-((4-chlorobenzyl)amino)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate?

The compound can be synthesized via multi-step reactions involving:

- Amide coupling : React intermediates (e.g., chlorobenzylamine derivatives) with activated carbonyl groups under inert atmospheres (N₂ or Ar) to form the 3-((4-chlorobenzyl)amino)-3-oxopropyl moiety.

- Thiocarbonyl introduction : Use reagents like Lawesson’s reagent or thiourea derivatives to introduce the 2-thioxo group .

- Quinazoline ring formation : Cyclize precursors via reflux in anhydrous solvents (e.g., CH₂Cl₂ or DMF) with catalysts like ZnCl₂ or Cs₂CO₃ .

Critical parameters : Control reaction time (e.g., overnight reflux for amidation) and use reverse-phase HPLC for purification (e.g., methanol-water gradients) to achieve >65% yields .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Employ a combination of:

- NMR spectroscopy : Analyze ¹H and ¹³C chemical shifts to verify substituent positions (e.g., 4-chlorobenzyl protons at δ 7.2–7.4 ppm, thiocarbonyl carbons at δ 180–190 ppm) .

- Mass spectrometry : Confirm molecular weight using HRMS (e.g., expected [M+H]⁺ ≈ 470–500 Da) .

- IR spectroscopy : Identify key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, N-H bends at 3300–3500 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Antibacterial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with norfloxacin as a positive control .

- Enzyme inhibition : Test against soluble epoxide hydrolase (sEH) via fluorescence-based assays, comparing IC₅₀ values to reference inhibitors .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in quinazoline derivatives?

- SAR-driven design : Introduce substituents (e.g., trifluoromethyl, methoxy) at the 7-carboxylate or 4-oxo positions to modulate steric and electronic effects. For example:

- Replace 4-chlorobenzyl with 4-(trifluoromethyl)benzyl to improve lipophilicity and sEH binding .

- Modify the thiocarbonyl group to sulfonyl or carbonyl to alter hydrogen-bonding interactions .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to sEH or bacterial topoisomerases .

Q. How should researchers resolve contradictions in synthetic yields across studies?

- Parameter optimization : Systematically vary:

- Solvent polarity : Compare DMF (high polarity) vs. CH₂Cl₂ (low polarity) for cyclization steps .

- Catalyst loading : Test Cs₂CO₃ (1.0–2.0 equiv.) for thioether formation .

- Side-reaction analysis : Use LC-MS to identify byproducts (e.g., over-oxidation of thiocarbonyl groups) .

Q. What mechanistic insights explain solvent-dependent reaction outcomes?

- Polar aprotic solvents (DMF, DMSO) : Stabilize transition states in SN2 reactions (e.g., benzyl bromide substitutions), accelerating thiocarbonyl derivatization .

- Protic solvents (MeOH, H₂O) : May hydrolyze ester groups (e.g., 7-carboxylate), necessitating anhydrous conditions for amide coupling .

- Kinetic studies : Monitor reaction progress via TLC or HPLC to determine rate-limiting steps .

Q. How can stability issues during storage be mitigated?

- Lyophilization : Store the compound as a lyophilized powder under argon to prevent hydrolysis of the ester or amide groups .

- Light-sensitive degradation : Use amber vials to protect the thiocarbonyl moiety from UV-induced oxidation .

Q. What advanced purification techniques are recommended for structurally similar byproducts?

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients (30%→100%) to resolve diastereomers or regioisomers .

- Crystallization screening : Test solvents like ethyl acetate/hexane mixtures to isolate polymorphs with higher purity .

Methodological Best Practices

Q. Ensuring reproducibility in multi-step syntheses

- Standardized protocols : Document reaction parameters (e.g., 100°C for 12 hours in DMF under N₂) and intermediates’ characterization data .

- Batch-to-batch consistency : Use calibrated equipment (e.g., anhydrous solvent dispensers) and validate purity at each step via HPLC (>95% purity threshold) .

Q. Addressing spectral data discrepancies

- Deuterated solvent effects : Compare NMR spectra in DMSO-d₆ vs. CDCl₃ to resolve signal splitting due to hydrogen bonding .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational exchange in the tetrahydroquinazoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.